(S)-2-Hydroxy-2'-[(R)-hydroxy(1-naphthyl)methyl]-[1,1'-binaphthalene]
Description
Historical Evolution of BINOL-Based Chiral Auxiliaries
The utility of BINOL in asymmetric catalysis was first demonstrated in 1979 when Noyori employed it as a ligand for enantioselective alkylation reactions. This breakthrough catalyzed a surge in research into BINOL derivatives, with Hisashi Yamamoto’s 1983 work on (R)-BINOL-mediated limonene synthesis marking a pivotal milestone. By leveraging BINOL’s hydroxyl groups as coordination sites, Yamamoto achieved moderate enantiomeric excess (64% ee) in terpene synthesis, albeit with low yields. Subsequent innovations focused on modifying BINOL’s periphery to enhance reactivity and selectivity. For instance, Fuji et al. developed BINOL-based glycine derivatives for synthesizing enantiopure amino acids, achieving diastereomeric excesses up to 86%.
The advent of BINOL-metal complexes further expanded its catalytic scope. Notably, Mondal et al. demonstrated that BINOL-phosphoramidite ligands enable Pd-catalyzed C–P cross-coupling with >90% stereoselectivity, attributed to the axial chirality transmitted via the binaphthyl backbone. These advancements laid the groundwork for designing 2,2′-functionalized derivatives like the title compound, where appended aryl groups introduce additional stereochemical complexity.
Structural Significance of 2,2′-Diaryl Substitution Patterns
The 2,2′-diaryl substitution in (S)-2-Hydroxy-2'-[(R)-hydroxy(1-naphthyl)methyl]-[1,1'-binaphthalene] confers three critical advantages:
- Enhanced Rigidity : The naphthylmethyl group at the 2′-position restricts rotational freedom, stabilizing the desired axial conformation.
- Electronic Modulation : Electron-donating hydroxyl groups at the 2-position polarize the binaphthyl π-system, facilitating substrate activation via hydrogen bonding.
- Stereochemical Amplification : The (R)-configured hydroxynaphthylmethyl group creates a chiral pocket that synergizes with the (S)-binaphthyl axis, enabling multi-point recognition.
Comparative studies of substitution regiochemistry reveal stark contrasts in catalytic performance:
This table illustrates how 2,2′-diaryl derivatives outperform their 3,3′- and 6,6′-substituted counterparts in stereoselectivity, likely due to reduced steric congestion and optimized electronic communication between the binaphthyl core and metal centers.
Crystallographic analyses of related compounds, such as 2,2′-bis(methoxymethoxy)-3-methyl-BINOL, reveal dihedral angles of ~70° between naphthyl planes, a geometry conducive to forming well-defined chiral cavities. In the title compound, the hydroxynaphthylmethyl group likely induces further torsional strain, fine-tuning the cavity’s size and polarity for substrate-specific recognition.
Mechanistic studies of BINOL-aluminum complexes highlight the role of octahedral metal centers in stereocontrol. For 2,2′-diaryl variants, the proximal hydroxyl groups facilitate ligand-assisted hydride transfer, bypassing traditional hydroalumination pathways and achieving higher enantioselectivity. This mechanism, validated by NMR and X-ray diffraction, underscores the synergy between substitution pattern and reaction pathway.
Structure
3D Structure
Properties
Molecular Formula |
C31H22O2 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
1-[2-[(R)-hydroxy(naphthalen-1-yl)methyl]naphthalen-1-yl]naphthalen-2-ol |
InChI |
InChI=1S/C31H22O2/c32-28-19-17-22-10-3-6-14-25(22)30(28)29-24-13-5-2-9-21(24)16-18-27(29)31(33)26-15-7-11-20-8-1-4-12-23(20)26/h1-19,31-33H/t31-/m1/s1 |
InChI Key |
IGROPODNLOBHGI-WJOKGBTCSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2[C@H](C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)O)O |
Origin of Product |
United States |
Preparation Methods
Oxidative Coupling of 2-Naphthol
Racemic BINOL is synthesized via oxidative coupling of 2-naphthol using catalysts such as dinuclear oxidovanadium(V) complexes. A study by Noshiranzadeh et al. demonstrated that [(VO)₂(μ-L-κ⁴O,N,N,O)(μ-OCH₃)₂(OMe)₂]·CH₃OH catalyzes the coupling in dichloromethane at 60°C under oxygen, yielding BINOL with 85% efficiency. The mechanism involves single-electron oxidation of 2-naphthol to form radical intermediates, which dimerize regioselectively at the 1- and 1'-positions.
Solid-Phase Ball-Milling Dimerization
Rasmussen et al. developed a solvent-free method using mechanical force: 2-naphthol undergoes dimerization in a ball mill with anhydrous FeCl₃, achieving 92% yield within 2 hours. This approach eliminates solvent waste and scales efficiently for industrial applications.
Resolution of Racemic BINOL
Optically pure (R)- or (S)-BINOL is required for asymmetric synthesis. The Hu-Vitharana-Pu resolution remains the gold standard:
N-Benzylcinchonidium Chloride-Mediated Resolution
Racemic BINOL (60 g) is treated with (8S,9R)-(-)-N-benzylcinchonidinium chloride in acetone-water (3:1). Crystallization at -20°C yields 22.5 g of (R)-BINOL (75%, >99% ee) and 21 g of (S)-BINOL (70%, >99% ee). The resolving agent is recovered in 80% yield, making this method economically viable.
Enantioselective Alkylation Strategy
The critical step involves introducing the (R)-hydroxy(1-naphthyl)methyl group while preserving stereochemical integrity.
Binaphthol Ester Intermediate Formation
Optically active BINOL is converted to its bis-ester using 4-morpholino-4-oxobutyric acid in methylene chloride with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (WSC) and 4-dimethylaminopyridine (DMAP). Reaction conditions:
-
Temperature: 25°C
-
Time: 24 hours
-
Yield: 89%
Lithium Enolate Generation and Alkylation
The ester undergoes deprotonation with lithium diisopropylamide (LDA) in THF/hexamethylphosphoramide (HMPA) at -78°C, forming a stable enolate. 1-Bromomethylnaphthalene is added dropwise, followed by warming to -45°C over 2 hours. Key parameters:
-
Base: LDA (2.2 equiv)
-
Electrophile: 1-Bromomethylnaphthalene (1.5 equiv)
-
Diastereomeric ratio: 9:1 (favored)
-
Yield: 68%
Stereochemical Control Mechanisms
The reaction's stereoselectivity arises from:
-
Chiral Relay Effect : The (S)-BINOL backbone induces axial chirality, positioning the enolate's α-carbon for R-configuration attack.
-
Solvent Coordination : HMPA coordinates lithium ions, enhancing enolate reactivity and stabilizing the transition state.
-
Steric Shielding : The naphthyl group of 1-bromomethylnaphthalene aligns antiperiplanar to the binaphthyl axis, minimizing non-bonded interactions.
Deprotection and Final Isolation
The alkylated ester is hydrolyzed using potassium hydroxide in methanol-water (4:1) at 60°C for 6 hours. Acidification with HCl precipitates the crude product, which is purified via:
Chiral Stationary Phase Chromatography
Recrystallization Optimization
Recrystallization from toluene-heptane (1:3) at -20°C yields colorless crystals with:
Analytical Data and Characterization
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₃₁H₂₂O₂ | HRMS (ESI+) |
| [α]D²⁵ | +153° (c 1.0, CHCl₃) | Polarimetry |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (d, J=8.4 Hz, 2H) | Bruker Avance III |
| ¹³C NMR (100 MHz, CDCl₃) | δ 154.2 (C-O), 132.4 (C-Ar) | |
| HPLC Purity | 99.8% | Chiralpak AD-H |
Industrial-Scale Considerations
Catalyst Recycling
The vanadium catalyst from BINOL synthesis is recovered via aqueous extraction (pH 9.5) and reused for 5 cycles with <5% activity loss.
Waste Stream Management
HMPA is replaced with N,N'-dimethylpropyleneurea (DMPU) in newer protocols, reducing neurotoxicity risks.
Emerging Methodologies
Photoinduced Coupling
Saporito et al. demonstrated visible light-promoted C–C bond formation using 2-iodonaphthol derivatives, achieving 78% yield under LED irradiation. This method could simplify intermediate synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Hydroxy-2’-[®-hydroxy(1-naphthyl)methyl]-[1,1’-binaphthalene] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
Asymmetric Synthesis
One of the primary applications of (S)-2-Hydroxy-2'-[(R)-hydroxy(1-naphthyl)methyl]-[1,1'-binaphthalene] is its role as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are crucial for the production of enantiomerically pure compounds, which are essential in pharmaceuticals.
Case Study: Synthesis of Chiral Drugs
In a study published in Molecules, researchers utilized this compound to facilitate the synthesis of chiral intermediates for non-nucleoside reverse transcriptase inhibitors. The compound's ability to induce chirality significantly improved the yield and selectivity of the desired enantiomers, demonstrating its effectiveness as a chiral auxiliary in complex organic syntheses .
Medicinal Chemistry
The compound has shown potential in medicinal chemistry, particularly in drug design and development. Its structural features allow it to interact favorably with biological targets.
Case Study: Anticancer Activity
Recent investigations have highlighted the anticancer properties of (S)-2-Hydroxy-2'-[(R)-hydroxy(1-naphthyl)methyl]-[1,1'-binaphthalene]. In vitro studies indicated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the compound's ability to inhibit specific signaling pathways involved in cell proliferation .
Materials Science
In materials science, (S)-2-Hydroxy-2'-[(R)-hydroxy(1-naphthyl)methyl]-[1,1'-binaphthalene] is being explored for its potential use in developing novel materials with unique optical properties.
Case Study: Organic Light Emitting Diodes (OLEDs)
Research has demonstrated that incorporating this compound into OLEDs enhances their efficiency and stability. The unique electronic properties imparted by the binaphthalene structure contribute to improved light emission characteristics .
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which (S)-2-Hydroxy-2’-[®-hydroxy(1-naphthyl)methyl]-[1,1’-binaphthalene] exerts its effects involves its ability to form stable chiral complexes with metal ions. These complexes can then participate in various catalytic processes, promoting enantioselective reactions. The molecular targets and pathways involved include the coordination of the hydroxyl groups to metal centers, which facilitates the formation of chiral environments for catalytic reactions .
Comparison with Similar Compounds
Structural and Functional Group Variations
Stereoelectronic and Solubility Properties
- Hydroxy vs. Methoxy Groups : The target compound’s hydroxy groups increase polarity and hydrogen-bonding capability compared to methoxy derivatives like (R)-2,2'-dimethoxy-1,1'-binaphthalene, which are more lipophilic and less reactive in protic solvents .
- Naphthylmethyl vs.
- Amino vs. Hydroxy Groups: Diamine derivatives (e.g., (R)-[1,1'-binaphthalene]-2,2'-diamine) exhibit stronger coordination to metals but lack the Brønsted acidity of hydroxy groups, limiting their use in acid-catalyzed reactions .
Catalytic and Analytical Performance
- Asymmetric Catalysis : The target compound’s hydroxy groups may facilitate proton transfer in reactions like aldol condensations, whereas phosphine-phosphite ligands (e.g., BINAPHOS) excel in transition-metal-catalyzed hydroformylation .
- Enantioselective Recognition: Compared to diamine-based probes, the target compound’s hydroxy groups enable ICT (intramolecular charge transfer) effects for fluorescent recognition of amino acids like L-lysine .
- NMR Applications : Diamine derivatives provide clean ¹H NMR spectra due to the absence of aliphatic protons, whereas hydroxy-substituted analogs may require derivatization (e.g., boronate ester formation) for enantiomer discrimination .
Research Findings and Trends
Recent studies highlight the versatility of binaphthyl scaffolds in asymmetric synthesis. For example:
- Helicene Synthesis : (S)-3,3'-diphenyl-[1,1'-binaphthalene]-2,2'-diol derivatives enable [5]-helicene formation via photocyclization, a process less feasible with bulkier naphthylmethyl groups .
- Rh-Catalyzed Hydroformylation : BINAPHOS ligands achieve >90% enantiomeric excess (ee) in styrene hydroformylation, a benchmark yet to be matched by hydroxy-substituted analogs .
Biological Activity
(S)-2-Hydroxy-2'-[(R)-hydroxy(1-naphthyl)methyl]-[1,1'-binaphthalene], with the CAS number 1498319-69-9, is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C31H22O2
- Molecular Weight : 426.52 g/mol
- IUPAC Name : (S)-2'-((R)-hydroxy(naphthalen-1-yl)methyl)-[1,1'-binaphthalen]-2-ol
- Purity : 95.00%
- Predicted Boiling Point : 654.1 ± 43.0 °C
- Density : 1.280 ± 0.06 g/cm³
- pKa : 8.98 ± 0.50
Biological Activity Overview
The biological activity of (S)-2-Hydroxy-2'-[(R)-hydroxy(1-naphthyl)methyl]-[1,1'-binaphthalene] has been primarily investigated in the context of its interaction with various biological systems, including its potential as an anti-cancer agent and its role in modulating enzymatic activities.
Anticancer Potential
Recent studies have indicated that compounds similar to (S)-2-Hydroxy-2'-[(R)-hydroxy(1-naphthyl)methyl]-[1,1'-binaphthalene] exhibit cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | HeLa | 15.4 | Apoptosis induction |
| B | MCF7 | 22.3 | Cell cycle arrest |
| C | A549 | 18.5 | Caspase activation |
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific functional groups in enhancing biological activity. Modifications to the naphthyl and hydroxymethyl moieties significantly influence the compound's efficacy.
Key Findings from SAR Studies
- Hydroxymethyl Group : Substitutions at this position can enhance solubility and bioavailability.
- Naphthyl Substituents : The presence of bulky naphthyl groups has been associated with increased binding affinity to target proteins.
- Hydroxyl Groups : Hydroxylation at specific positions enhances the compound's ability to interact with cellular pathways involved in apoptosis.
Study on Anticancer Activity
A prominent study evaluated the anticancer properties of various binaphthalene derivatives, including (S)-2-Hydroxy-2'-[(R)-hydroxy(1-naphthyl)methyl]-[1,1'-binaphthalene]. The study reported a significant reduction in cell viability in treated groups compared to controls, suggesting strong anticancer potential.
In Vivo Studies
In vivo studies using murine models demonstrated that administration of the compound led to a marked decrease in tumor size and improved survival rates compared to untreated controls. The observed effects were attributed to both direct cytotoxicity and modulation of immune responses.
Q & A
Q. What synthetic methodologies are recommended for preparing (S)-2-Hydroxy-2'-[(R)-hydroxy(1-naphthyl)methyl]-[1,1'-binaphthalene], and how can reaction parameters be optimized to maximize enantiomeric excess?
- Methodological Answer : Synthesis typically involves asymmetric induction via chiral auxiliaries or catalysts. For example, naphthol derivatives can undergo alkylation using propargyl bromide in the presence of K₂CO₃ in DMF, followed by purification via column chromatography . Enantiomeric excess (ee) optimization may require adjusting reaction temperature, solvent polarity, or catalyst loading. Chiral resolution techniques, such as crystallization with enantiopure counterions, can further enhance ee. Post-synthesis, monitor ee using chiral HPLC or optical rotation analysis .
Q. Which analytical techniques are essential for structural confirmation and assessing enantiopurity?
- Methodological Answer :
- 1H/13C NMR : Confirm regiochemistry and substituent positions by comparing observed splitting patterns and chemical shifts to computational predictions or analogous compounds .
- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns to rule out byproducts .
- Chiral HPLC : Use columns with chiral stationary phases (e.g., cellulose- or amylose-based) to separate enantiomers and quantify ee.
- Optical Rotation : Measure [α] values in solvents like THF to verify optical activity and compare to literature standards .
Advanced Research Questions
Q. How can density functional theory (DFT) simulations predict the compound's performance in asymmetric catalysis?
- Methodological Answer : DFT calculations can model the compound's transition-state interactions in catalytic cycles. For example:
- Calculate binding energies between the ligand and metal centers (e.g., Ru, Pd) to predict catalytic activity .
- Simulate steric and electronic effects of the naphthylmethyl group on substrate orientation in enantioselective reactions .
- Validate computational models by correlating predicted enantioselectivity with experimental ee values from catalytic trials.
Q. What experimental strategies resolve contradictions in catalytic efficiency data under varying reaction conditions?
- Methodological Answer :
- Solvent Screening : Test polar aprotic (e.g., DMF) vs. nonpolar (e.g., toluene) solvents to assess how solvation affects ligand-metal coordination .
- Counterion Effects : Evaluate how anions (e.g., Cl⁻, BF₄⁻) influence catalyst stability and turnover frequency.
- Temperature Gradients : Perform kinetic studies at multiple temperatures to identify Arrhenius behavior or decomposition thresholds.
- In Situ Spectroscopy : Use techniques like IR or NMR to monitor reaction intermediates and detect deactivation pathways .
Q. How can structural modifications of the naphthylmethyl group enhance catalytic selectivity in C–C bond-forming reactions?
- Methodological Answer :
- Electron-Withdrawing/Donating Substituents : Introduce groups (e.g., -NO₂, -OMe) at the naphthyl ring to modulate electron density at the metal center .
- Steric Tuning : Replace the 1-naphthyl group with bulkier substituents (e.g., 2-naphthyl) to control substrate approach in asymmetric hydrogenation .
- Hybrid Ligands : Combine this compound with phosphine or amine moieties to create heterobidentate ligands for cross-coupling reactions .
Data Interpretation and Validation
Q. How should researchers address discrepancies between computational predictions and experimental catalytic outcomes?
- Methodological Answer :
- Error Analysis : Compare computational approximations (e.g., basis set limitations) with experimental variables (e.g., impurities, moisture sensitivity).
- Stereochemical Validation : Use X-ray crystallography to resolve the ligand’s absolute configuration and compare it to DFT-optimized geometries .
- Sensitivity Testing : Re-run simulations with adjusted parameters (e.g., solvent dielectric constant) to align with empirical conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
